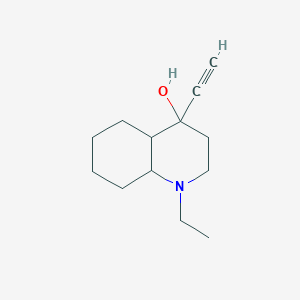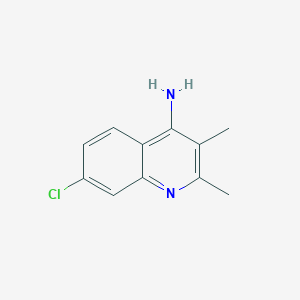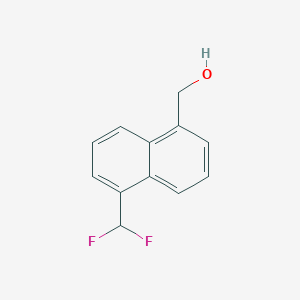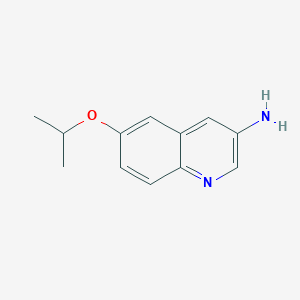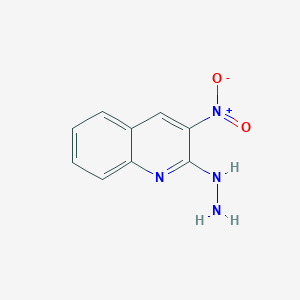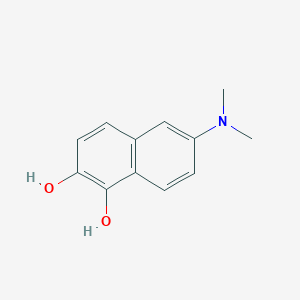
6-(Dimethylamino)naphthalene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylamino)naphthalene-1,2-diol is an organic compound that belongs to the class of peri-naphthalenes. These compounds are derivatives of naphthalene, characterized by substituents at the 1- and 8-positions, which are relatively close due to the rigidity of the naphthalene skeleton . This compound exhibits unique photophysical and chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)naphthalene-1,2-diol typically involves the nitration of naphthalene, followed by reduction and subsequent functional group transformations. One common method includes the nitration of naphthalene to produce 1,8-dinitronaphthalene, which is then hydrogenated to form the diamine. The diamine can also be synthesized by reacting the 1,8-diol with ammonia at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and hydrogenation processes, similar to those used in laboratory synthesis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
6-(Dimethylamino)naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to diamines.
Substitution: Formation of various substituted naphthalenes.
科学研究应用
6-(Dimethylamino)naphthalene-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 6-(Dimethylamino)naphthalene-1,2-diol involves its interaction with molecular targets through its fluorescent properties. The compound acts as a donor and acceptor of electrons, making it suitable for use as a fluorescent chemosensor . The conjugated pi-system, modified with electron-donating and electron-withdrawing groups, enhances its photophysical properties.
相似化合物的比较
Similar Compounds
1,8-Bis(dimethylamino)naphthalene:
1,8-Bis(dimethylboryl)naphthalene:
1,8-Bis(diphenylphosphino)naphthalene: Used as a ligand precursor.
Uniqueness
6-(Dimethylamino)naphthalene-1,2-diol is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to act as both a donor and acceptor of electrons, combined with its strong fluorescence, makes it particularly valuable in fluorescence-based applications.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
6-(dimethylamino)naphthalene-1,2-diol |
InChI |
InChI=1S/C12H13NO2/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3-7,14-15H,1-2H3 |
InChI 键 |
HOHKPEWOIFVYBX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
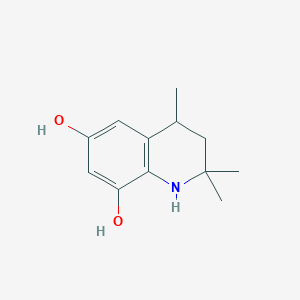

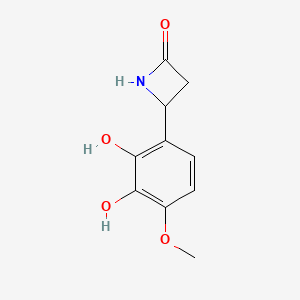
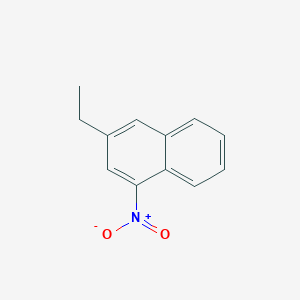
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

